6-[(2,4-dichlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2,4-Dichlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a 2,4-dichlorophenoxy group and an amine group
Mechanism of Action
Target of Action
The compound “6-[(2,4-dichlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine” is a derivative of the phenoxy herbicide group, which includes compounds like 2,4-D . These herbicides primarily target broadleaf weeds . They act by mimicking the action of the plant hormone auxin, leading to uncontrolled growth and eventually the death of the weed .
Mode of Action
The mode of action of this compound is likely similar to that of other phenoxy herbicides. It is absorbed by the plant and transported to the site of action, where it mimics the action of auxin . This leads to uncontrolled cell division and growth, damaging the vascular tissue and eventually causing the death of the plant .
Biochemical Pathways
The compound affects the auxin signaling pathway in plants . Auxin is a key hormone that regulates plant growth and development. By mimicking auxin, the compound disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death .
Pharmacokinetics
Similar compounds like 2,4-d are known to be readily absorbed by plants and transported to the site of action
Result of Action
The result of the compound’s action is the death of the targeted weeds. By disrupting normal growth processes, the compound causes uncontrolled growth that eventually leads to the death of the plant . This makes it an effective herbicide for controlling broadleaf weeds .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions . Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,4-dichlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4-dichlorophenol with cyanuric chloride under basic conditions to form the intermediate 2,4-dichlorophenoxytriazine. This intermediate is then reacted with an amine, such as ammonia or an amine derivative, to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production. Additionally, purification steps like crystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-[(2,4-dichlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenoxy group are replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to the formation of different triazine-based compounds .
Scientific Research Applications
6-[(2,4-dichlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar phenoxy group but different overall structure and mode of action.
Atrazine: Another triazine derivative used as a herbicide, which shares the triazine ring but has different substituents and applications.
Simazine: Similar to atrazine, used primarily in agriculture for weed control.
Uniqueness
6-[(2,4-dichlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine is unique due to its specific combination of a dichlorophenoxy group and a triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-[(2,4-dichlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N5O/c11-5-1-2-7(6(12)3-5)18-4-8-15-9(13)17-10(14)16-8/h1-3H,4H2,(H4,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNPTOTVRYJCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=NC(=N2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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